ABMA vs. DABMA and Arbidol: Divergent Potency and Mechanism in Rabies Virus (RABV) Inhibition
In a direct head-to-head comparison against rabies virus (RABV) in vitro, ABMA demonstrated superior potency to its close analog DABMA and acted via a distinct post-entry mechanism compared to the fusion inhibitor Arbidol. ABMA and DABMA, delivered 2h pre-infection, inhibited RABV infection with EC50 values of 7.8 μM and 14 μM, respectively [1]. Crucially, ABMA and DABMA showed different profiles of synergy/antagonism with Arbidol, and RABV mutants selected under ABMA pressure showed mutations dispersed in M, G, and L viral proteins, while DABMA selection specifically involved the viral G protein [2].
| Evidence Dimension | Antiviral Potency (EC50) and Resistance Profile |
|---|---|
| Target Compound Data | ABMA EC50: 7.8 μM; Resistance mutations dispersed in M, G, L proteins |
| Comparator Or Baseline | DABMA EC50: 14 μM; Resistance mutations concentrated in G protein |
| Quantified Difference | ABMA is 1.8-fold more potent than DABMA (7.8 μM vs 14 μM); Distinct resistance mutation profiles |
| Conditions | In vitro RABV infection, 2h pre-treatment, BSR cells |
Why This Matters
For rabies research, ABMA's higher potency and distinct resistance profile make it the preferred tool compound for probing host-directed antiviral mechanisms, whereas DABMA may be chosen for studying G protein-mediated entry.
- [1] Kali, S., Jallet, C., Azebi, S., et al. (2021). Broad spectrum compounds targeting early stages of rabies virus (RABV) infection. Antiviral Research, 188, 105016. View Source
- [2] Kali, S., Jallet, C., Azebi, S., et al. (2021). Broad spectrum compounds targeting early stages of rabies virus (RABV) infection. Antiviral Research, 188, 105016. View Source
